molecular formula C19H25FN2O2 B5668674 1-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}azonan-2-one

1-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}azonan-2-one

Cat. No. B5668674
M. Wt: 332.4 g/mol
InChI Key: ZSBGJAURQSMBAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related azetidin-2-one compounds involves various strategies, including the use of acyldiazo compounds in a Lewis acid-mediated reaction to produce 4-(2-oxoethylidene)azetidin-2-ones, demonstrating the versatility and synthetic accessibility of this class of compounds (Cainelli et al., 2003). Additionally, the dynamic kinetic resolution (DKR) process has been utilized for the stereoselective synthesis of fluorine-containing intermediates towards β-lactams, showcasing the compound's synthetic adaptability (Plantan et al., 2009).

Molecular Structure Analysis

Structural analysis of azetidin-2-ones reveals the influence of substituents on the azetidin-2-one ring, significantly affecting the IR absorption and NMR frequencies, providing insights into the molecular characterization of these compounds (Singh & Pheko, 2008).

Chemical Reactions and Properties

Azetidin-2-ones serve as a synthon for various biologically important compounds, with their strained ring enabling diverse synthetic transformations. Their role in synthesizing aromatic beta-amino acids, peptides, and other derivatives highlights their chemical reactivity and utility (Deshmukh et al., 2004).

Physical Properties Analysis

The physical properties of azetidin-2-ones, such as their crystalline structure and stability, are crucial for their application in synthesis and pharmaceutical development. For example, the stable crystalline nature of specific derivatives facilitates their use as synthetic equivalents for further chemical transformations (Katagiri et al., 1984).

Chemical Properties Analysis

Azetidin-2-ones exhibit a wide range of chemical properties, including the ability to undergo transformations into various biologically active compounds. Their synthesis and application as antimicrobial agents underscore their significant chemical versatility and potential in medicinal chemistry (Halve et al., 2007).

properties

IUPAC Name

1-[2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl]azonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c20-16-9-7-15(8-10-16)17-11-13-22(17)19(24)14-21-12-5-3-1-2-4-6-18(21)23/h7-10,17H,1-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBGJAURQSMBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)N(CCC1)CC(=O)N2CCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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